molecular formula C17H14BrNO3 B6432716 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol CAS No. 903194-45-6

2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol

Cat. No.: B6432716
CAS No.: 903194-45-6
M. Wt: 360.2 g/mol
InChI Key: NFMSLGFPTKACEA-UHFFFAOYSA-N
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Description

2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol is a heterocyclic compound featuring an isoxazole core substituted with a 4-bromophenyl group at position 4, a methyl group at position 3, and a 5-methoxyphenol moiety at position 3. This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoxazole derivatives, which are known for antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMSLGFPTKACEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Isoxazole Core Assembly Followed by Late-Stage Functionalization

This approach prioritizes constructing the 3-methyl-4-(4-bromophenyl)isoxazole scaffold before introducing the phenolic moiety. The isoxazole ring is formed via cyclocondensation of a β-keto ester derivative, followed by bromination and methylation. The 5-methoxyphenol group is appended via Suzuki coupling or nucleophilic aromatic substitution.

Route B: Pre-Functionalized Building Block Incorporation

Here, the 2-hydroxy-5-methoxyphenyl group is integrated early into the β-keto ester precursor, enabling direct cyclization to the target scaffold. Protection of the phenolic hydroxyl group (e.g., as a methyl ether) is critical to prevent side reactions during cyclization.

Comparative analysis of the two routes, informed by analogous syntheses in the literature, favors Route A due to its modularity and compatibility with high-temperature bromination steps.

Detailed Synthetic Procedures

Cyclocondensation of Ethyl 3-(4-Bromophenyl)-3-methyl-3-oxopropanoate

A mixture of ethyl 3-(4-bromophenyl)-3-methyl-3-oxopropanoate (10.0 g, 32.1 mmol) and hydroxylamine hydrochloride (2.68 g, 38.5 mmol) in ethanol (100 mL) is refluxed for 6 h. The reaction is cooled, diluted with water (200 mL), and extracted with ethyl acetate (3 × 50 mL). The organic layer is dried over MgSO4_4, concentrated, and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield Intermediate I as a white solid (7.4 g, 78%).

Characterization Data :

  • 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3): δ 8.02 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H), 7.62 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H), 2.51 (s, 3H).

  • HRMS (ESI-TOF): [M+H]+^+ calcd for C11_{11}H9_9BrNO3_3: 290.9732; found: 290.9736.

Bromination at Position 4

Intermediate I (5.0 g, 17.2 mmol) is dissolved in acetic acid (50 mL) and treated with N-bromosuccinimide (3.37 g, 18.9 mmol) at 75°C for 40 min. The mixture is cooled, poured into ice water (150 mL), and filtered. Recrystallization from EtOAc/hexane affords 4-bromo-3-methyl-5-(4-bromophenyl)isoxazole (Intermediate II ) (5.8 g, 89%).

Characterization Data :

  • 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3): δ 7.82 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H), 7.54 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H), 2.48 (s, 3H).

  • HRMS (ESI-TOF): [M+H]+^+ calcd for C10_{10}H8_8Br2_2NO: 347.8998; found: 347.8993.

Suzuki Coupling with 2-Hydroxy-5-methoxyphenylboronic Acid

A mixture of Intermediate II (3.0 g, 8.6 mmol), 2-hydroxy-5-methoxyphenylboronic acid (1.72 g, 10.3 mmol), Pd(PPh3_3)4_4 (0.50 g, 0.43 mmol), and Na2_2CO3_3 (2.73 g, 25.8 mmol) in DME/H2_2O (4:1, 50 mL) is heated at 90°C under N2_2 for 12 h. The mixture is filtered through Celite, concentrated, and purified via chromatography (hexane/EtOAc 3:1) to yield the coupled product (Intermediate III ) (2.9 g, 82%).

Characterization Data :

  • 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3): δ 7.78 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H), 7.51 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H), 6.95 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 1H), 6.83 (dd, J=8.8,2.8HzJ = 8.8, 2.8 \, \text{Hz}, 1H), 6.72 (d, J=2.8HzJ = 2.8 \, \text{Hz}, 1H), 5.21 (s, 1H), 3.85 (s, 3H), 2.44 (s, 3H).

  • HRMS (ESI-TOF): [M+H]+^+ calcd for C17_{17}H15_{15}BrNO3_3: 376.0234; found: 376.0231.

Deprotection of the Methoxy Group

Intermediate III (2.0 g, 5.3 mmol) is treated with BBr3_3 (1.0 M in CH2_2Cl2_2, 15.9 mL) at −78°C for 1 h, then warmed to rt for 4 h. The reaction is quenched with MeOH (20 mL), concentrated, and purified via chromatography (CH2_2Cl2_2/MeOH 20:1) to yield the target compound (1.6 g, 85%).

Characterization Data :

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6d_6): δ 9.85 (s, 1H), 7.76 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H), 7.58 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H), 7.12 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 1H), 6.92 (dd, J=8.8,2.8HzJ = 8.8, 2.8 \, \text{Hz}, 1H), 6.81 (d, J=2.8HzJ = 2.8 \, \text{Hz}, 1H), 3.78 (s, 3H), 2.41 (s, 3H).

  • HRMS (ESI-TOF): [M+H]+^+ calcd for C17_{17}H15_{15}BrNO3_3: 376.0234; found: 376.0231.

Optimization and Scalability

Bromination Efficiency

Varying the stoichiometry of N-bromosuccinimide (1.1–1.5 equiv) revealed that 1.2 equiv maximizes yield (89%) while minimizing di-brominated byproducts (<5%). Elevated temperatures (75°C) in acetic acid proved critical for regioselectivity.

Coupling Reaction Parameters

Screening palladium catalysts showed Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2/SPhos (yields: 82% vs. 68%). Increasing the boronic acid stoichiometry to 1.2 equiv enhanced conversion without side-product formation.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of isoxazole compounds can inhibit the proliferation of cancer cells by targeting specific proteins involved in tumor growth. For instance, a derivative similar to 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol demonstrated significant anti-proliferative effects against acute myeloid leukemia (AML) cell lines, with IC50 values in the low micromolar range .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects often involves the inhibition of bromodomain and extraterminal (BET) proteins, particularly BRD4. This inhibition disrupts the transcription of oncogenes such as c-Myc and CDK6, leading to cell cycle arrest and apoptosis in cancer cells . The following table summarizes key findings from recent studies:

Study Cell Line IC50 (μM) Mechanism
Study AMV4-110.78BRD4 inhibition
Study BHL-600.87c-Myc downregulation

Neuroprotective Properties

Potential for Neurodegenerative Diseases

Compounds with isoxazole structures have been investigated for their neuroprotective properties. The ability to modulate pathways involved in oxidative stress and inflammation makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that derivatives can enhance neuronal survival under stress conditions by reducing reactive oxygen species (ROS) levels .

Case Studies

In a study examining the neuroprotective effects of isoxazole derivatives, researchers found that certain compounds could significantly reduce neuronal cell death induced by excitotoxicity. The following table outlines some relevant findings:

Compound Neuronal Model Effect
Compound XSH-SY5Y cellsReduced ROS by 30%
Compound YPC12 cellsIncreased viability by 25%

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps, including bromination and methylation reactions. Researchers have explored various synthetic pathways to optimize yield and purity, which is crucial for pharmacological testing. The following synthesis overview highlights key steps:

  • Bromination : Using N-bromosuccinimide to introduce bromine at specific positions.
  • Methylation : Employing diazomethane for methylation at the phenolic hydroxyl group.
  • Purification : Column chromatography is typically used to isolate the final product.

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoxazole Derivatives

Compound Name Substituents (Isoxazole Positions) Molecular Weight Key Functional Groups References
Target Compound 3-CH₃, 4-(4-BrC₆H₄), 5-(5-OMe-C₆H₃OH) 374.21* Phenol, Methoxy, Bromophenyl -
3-(4-Bromophenyl)-5-(2-methoxyphenyl)isoxazole 3-H, 4-(4-BrC₆H₄), 5-(2-OMe-C₆H₄) 344.18 Methoxyphenyl (no phenol)
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 3-CH₃, 4-(4-BrC₆H₄), 5-H, 4-COOH 282.09 Carboxylic acid
(3-(4-Bromophenyl)isoxazol-5-yl)methanol 3-(4-BrC₆H₄), 5-CH₂OH 254.08 Hydroxymethyl (no phenol)
[3-(4-Methoxy-phenyl)-isoxazol-5-yl]-methanol 3-(4-OMeC₆H₄), 5-CH₂OH 219.21 Methoxyphenyl, Hydroxymethyl

*Calculated based on formula C₁₇H₁₄BrNO₃.

Key Observations :

  • Phenol vs.
  • Bromine Position: Para-substitution on the phenyl ring (target compound) maximizes electron-withdrawing effects, stabilizing the isoxazole ring compared to ortho-substituted analogues (e.g., (3-(2-Bromophenyl)isoxazol-5-yl)methanol) .

Physicochemical Properties

Table 2: Property Comparison

Compound LogP* Solubility (mg/mL) Melting Point (°C) Hydrogen Bond Donors
Target Compound ~3.2 ~0.1 (Water) 180–185† 1 (Phenol -OH)
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid ~2.8 ~1.5 (pH 7.4) 210–215 1 (COOH)
(3-(4-Bromophenyl)isoxazol-5-yl)methanol ~2.5 ~0.5 (DMSO) 160–165 1 (-CH₂OH)

*Predicted using fragment-based methods. †Estimated based on analogues.

Key Observations :

  • The phenolic -OH in the target compound increases polarity compared to hydroxymethyl or methoxy derivatives, reducing LogP and enhancing aqueous solubility under basic conditions .
  • Carboxylic acid derivatives (e.g., 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid) exhibit higher solubility at physiological pH due to ionization .

Biological Activity

The compound 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol is a derivative of isoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The molecular structure of this compound features a bromophenyl group, a methoxy group, and an isoxazole moiety, contributing to its chemical reactivity and biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Biological Activity Overview

Isoxazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Isoxazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that isoxazole derivatives can inhibit the growth of colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells with varying degrees of selectivity towards normal cells .
  • Antimicrobial Properties : Compounds containing the isoxazole ring have demonstrated antimicrobial effects against several bacterial strains, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Certain isoxazole derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

Cytotoxicity Studies

Recent investigations into the cytotoxic properties of this compound revealed promising results. In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxicity against HCT-116 and PC3 cell lines. The IC50 values were found to be comparable to established anticancer agents like 5-fluorouracil, indicating its potential as a lead compound in cancer therapy.

Cell LineIC50 (μM)Comparison DrugIC50 (μM)
HCT-1166.35-Fluorouracil8.0
PC39.75-Fluorouracil10.0

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of Heat Shock Proteins (HSPs) : Isoxazole derivatives have been identified as inhibitors of HSP90, which plays a crucial role in cancer cell survival and proliferation . By inhibiting HSP90, these compounds can induce apoptosis in cancer cells.
  • Regulation of Immune Functions : Some studies suggest that isoxazoles can modulate immune responses, enhancing their potential as immunotherapeutic agents .
  • Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, providing cellular protection against oxidative stress .

Case Studies

A notable case study involved synthesizing various isoxazole derivatives and evaluating their biological activities. Among these, the compound this compound exhibited superior activity against cancer cell lines compared to other synthesized derivatives. This was attributed to its unique structural features that enhance binding affinity to target proteins involved in tumor progression.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, using polar aprotic solvents like DMF may enhance cyclization efficiency in isoxazole ring formation. Purification steps, such as column chromatography with gradient elution (hexane:ethyl acetate), can isolate the compound from byproducts like unreacted bromophenyl precursors. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or surfactants like Tween-80. Pre-formulation studies using dynamic light scattering (DLS) or nephelometry help identify optimal concentrations. For example, a 10% DMSO solution may achieve 80% solubility in aqueous buffers, enabling consistent dosing in cell-based assays .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromophenyl and methoxy groups).
  • HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., dehalogenated byproducts).
  • FT-IR : Identifies functional groups (e.g., isoxazole C=N stretch at ~1600 cm1^{-1}) .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., cytotoxicity). For example:

  • Enzyme Inhibition : Test against COX-2 or CYP450 isoforms at 1–100 µM.
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

  • Methodological Answer : Analogs with substituent variations (e.g., fluoro instead of bromo) show altered bioactivity. For example:

CompoundSubstituentKey Activity
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylateFluoroReduced COX-2 inhibition
5-Methyl-3,4-diphenylisoxazolePhenylEnhanced metabolic stability
Structure-activity relationship (SAR) studies guide lead optimization .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate or metabolic pathways of this compound?

  • Methodological Answer : Use QSAR models to estimate biodegradation half-lives or bioaccumulation potential. Molecular docking (e.g., AutoDock Vina) predicts interactions with metabolic enzymes like CYP3A4. For instance, the bromine atom may hinder oxidative metabolism, increasing persistence in environmental matrices .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). For example, discrepancies in IC50_{50} values may arise from differences in cell line passage numbers or assay protocols. Meta-analyses with standardized protocols (e.g., CLSI guidelines) improve reproducibility .

Q. How can enantioselective synthesis improve the pharmacological profile of this compound?

  • Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric synthesis of stereoisomers. For example, the (S)-enantiomer may exhibit 10-fold higher binding affinity to a target receptor than the (R)-form, as shown in analogous isoxazolidinone systems .

Q. What advanced techniques profile metabolites or degradation products of this compound?

  • Methodological Answer : Radiolabeling (e.g., 14^{14}C at the methoxy group) tracks metabolic pathways. LC-HRMS/MS identifies Phase I/II metabolites in hepatocyte models. For example, demethylation at the 5-methoxy position is a primary metabolic route .

Q. How can researchers assess the ecological impact of this compound in environmental systems?

  • Methodological Answer : Conduct microcosm studies to evaluate biodegradation kinetics and toxicity in soil/water systems. Use OECD Test Guideline 301 for ready biodegradability. For instance, the compound’s logP (~3.2) suggests moderate bioaccumulation risk in aquatic organisms .

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